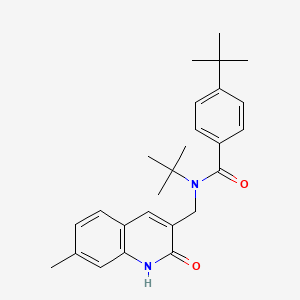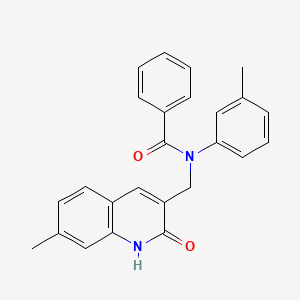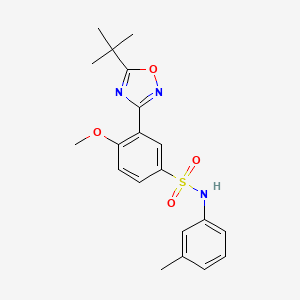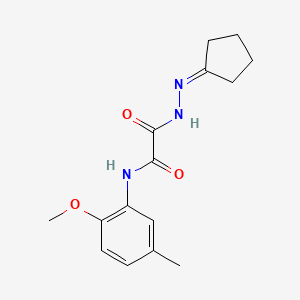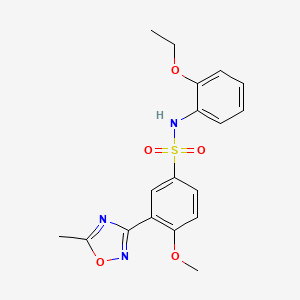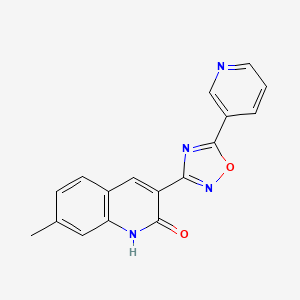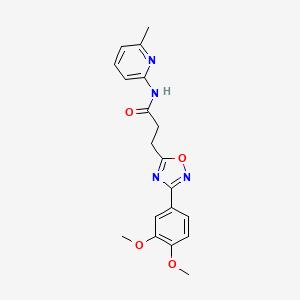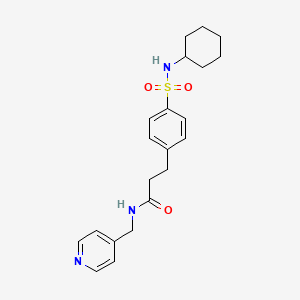
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as CPI-455, is a chemical compound that belongs to the class of selective inhibitors of histone methyltransferase G9a. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide selectively inhibits the activity of histone methyltransferase G9a, which is involved in the regulation of gene expression. By inhibiting G9a, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide leads to a decrease in the methylation of histone H3 lysine 9 (H3K9me2), resulting in the reactivation of tumor suppressor genes and the inhibition of oncogenes. This mechanism of action has been elucidated in several studies, including a study by Liu et al. (2015) and a study by Vedadi et al. (2017).
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cancer cell migration and invasion. In addition, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, the biochemical and physiological effects of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide on normal cells and tissues have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is its selectivity for G9a, which minimizes off-target effects. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. One direction is to investigate its potential therapeutic applications in other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to study its effects on normal cells and tissues to determine its safety profile. Additionally, the development of more potent and selective G9a inhibitors based on the structure of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is an area of ongoing research.
Conclusion:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is a promising compound with potential therapeutic applications in cancer treatment. Its selective inhibition of G9a and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for combination therapy. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective G9a inhibitors.
Métodos De Síntesis
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide involves a multi-step process that starts with the preparation of 4-(cyclohexylamino)benzenesulfonamide. This intermediate is then reacted with 4-formylpyridine to form the final product, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been reported in several research articles, including a study by Liu et al. (2015) and a study by Vedadi et al. (2017).
Aplicaciones Científicas De Investigación
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-21(23-16-18-12-14-22-15-13-18)11-8-17-6-9-20(10-7-17)28(26,27)24-19-4-2-1-3-5-19/h6-7,9-10,12-15,19,24H,1-5,8,11,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPCAYZDJUCZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

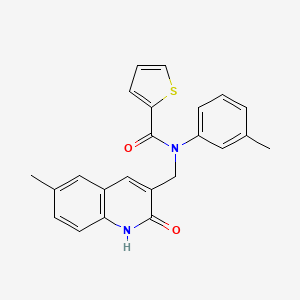
![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)

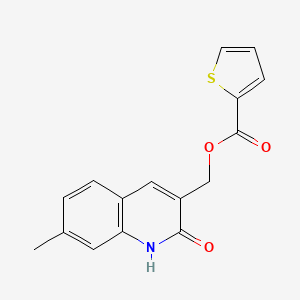
![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
